molecular formula C21H21FN6O B2835703 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1421584-21-5

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Cat. No.: B2835703
CAS No.: 1421584-21-5
M. Wt: 392.438
InChI Key: JELBBDWDKNGQLY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a fluorophenyl group, a phenylpiperazine moiety, and a pyrimidinyl urea core, making it a subject of interest for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group and the fluorophenyl group. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylpiperazine Group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Introduction of the Fluorophenyl Group: This is typically done via electrophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for the modification of the phenyl or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, organometallic reagents, and various catalysts (e.g., palladium) are employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
  • 1-(4-Methylphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
  • 1-(4-Bromophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Uniqueness: 1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound a valuable subject for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c22-16-6-8-17(9-7-16)25-21(29)26-19-14-20(24-15-23-19)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,23,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELBBDWDKNGQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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